4-(5-Bromo-2-fluorophenyl)butan-2-one
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Overview
Description
4-(5-Bromo-2-fluorophenyl)butan-2-one is an organic compound characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-fluorophenyl)butan-2-one typically involves the reaction of 5-bromo-2-fluorobenzene with butanone under specific conditions. One common method includes the use of a Grignard reagent, where 5-bromo-2-fluorobenzene is reacted with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent. This intermediate is then reacted with butanone to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-fluorophenyl)butan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Bromo-2-fluorophenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-fluorophenyl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-chlorophenyl)butan-2-one
- 4-(5-Bromo-2-iodophenyl)butan-2-one
- 4-(5-Bromo-2-methylphenyl)butan-2-one
Uniqueness
4-(5-Bromo-2-fluorophenyl)butan-2-one is unique due to the presence of both bromine and fluorine atoms, which can significantly affect its chemical reactivity and biological activity. The combination of these halogens can lead to distinct properties compared to other similar compounds with different substituents.
Properties
Molecular Formula |
C10H10BrFO |
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Molecular Weight |
245.09 g/mol |
IUPAC Name |
4-(5-bromo-2-fluorophenyl)butan-2-one |
InChI |
InChI=1S/C10H10BrFO/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h4-6H,2-3H2,1H3 |
InChI Key |
XFFNKPKLLZBPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
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